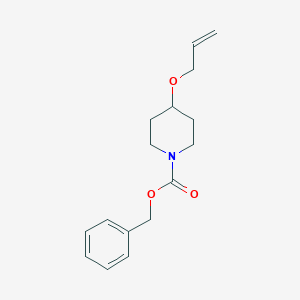

Benzyl 4-(allyloxy)piperidine-1-carboxylate

Description

Benzyl 4-(allyloxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate group at the 1-position and an allyloxy substituent at the 4-position of the piperidine ring. The allyloxy group (-O-CH₂CH=CH₂) introduces a reactive alkene moiety, which can participate in click chemistry (e.g., thiol-ene reactions) or serve as a precursor for further functionalization. This compound is typically used in organic synthesis as a building block for pharmaceuticals, agrochemicals, or materials science due to its modular reactivity.

Properties

IUPAC Name |

benzyl 4-prop-2-enoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-12-19-15-8-10-17(11-9-15)16(18)20-13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELCLMIPABRPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(allyloxy)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with allyl alcohol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(allyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antiplatelet Activity

Benzyl 4-(allyloxy)piperidine-1-carboxylate has been identified as a promising candidate for the development of P2Y12 antagonists, which are crucial in inhibiting platelet aggregation. These antagonists are vital for preventing thrombotic events in cardiovascular diseases. The compound's ability to selectively inhibit platelet activation makes it a valuable target for further research in antithrombotic therapy .

1.2. Neuroprotective Properties

Research indicates that derivatives of piperidine, including this compound, may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where compounds that can inhibit beta-secretase activity are of great interest. Studies have shown that piperidine derivatives can modulate neuroinflammation and potentially improve cognitive functions in animal models .

1.3. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have demonstrated that modifications to the piperidine structure can enhance the potency against this pathogen, highlighting its potential as a lead compound for new anti-parasitic drugs .

Chemical Synthesis and Modification

2.1. Synthetic Routes

this compound can be synthesized through various chemical reactions involving piperidine derivatives and allyl alcohols. The synthesis often involves steps such as alkylation and esterification, which can be optimized for yield and purity .

2.2. Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Researchers have conducted SAR studies to identify key functional groups that enhance biological activity while minimizing toxicity .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study on P2Y12 antagonists | Identified this compound as a potent inhibitor | Antiplatelet therapy |

| Neuroprotective effects in Tg2576 mice | Improved cognitive function and reduced inflammation | Alzheimer's disease treatment |

| Antimicrobial activity against Trypanosoma brucei | Potent inhibition observed with structural modifications | Development of anti-parasitic drugs |

Mechanism of Action

The mechanism of action of Benzyl 4-(allyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 4-(allyloxy)piperidine-1-carboxylate with structurally related piperidine carboxylates, emphasizing substituent effects, reactivity, and applications.

Key Comparisons :

Reactivity: The allyloxy group in the target compound offers distinct reactivity compared to hydroxymethyl or amine substituents. For example, the allyloxy moiety can undergo radical-mediated thiol-ene reactions, whereas the hydroxymethyl group (in ) is more suited for nucleophilic substitutions or oxidations.

Physicochemical Properties :

- Lipophilicity: Ethyl ester derivatives (e.g., ) are more lipophilic than hydroxyl- or amine-containing analogs, influencing their bioavailability.

- Stability: Fluorinated derivatives () likely exhibit enhanced metabolic stability compared to allyloxy-containing compounds, which may be prone to oxidation.

Applications: Pharmaceutical intermediates: Ethyl esters () and carbamoyl derivatives () are common in drug synthesis, while allyloxy groups may serve as click chemistry handles for bioconjugation. Safety: Amino-substituted derivatives () require cautious handling due to uncharacterized toxicity, whereas allyloxy compounds may pose hazards related to alkene reactivity (e.g., sensitization).

Synthetic Utility :

- Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate () is a versatile precursor for cross-coupling reactions (e.g., with bromopyridines in ), whereas allyloxy derivatives could enable diversification via olefin metathesis or epoxidation.

Research Findings and Data

- Cross-Coupling Reactions : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate () was used in cross-electrophile couplings to generate pyridylmethyl derivatives (63–65% yields) . Allyloxy analogs could similarly participate in palladium-catalyzed couplings.

- Safety Profiles: Ethyl ester derivatives () are classified as low hazard, while amino derivatives () lack comprehensive toxicological data, underscoring the need for tailored risk assessments.

Biological Activity

Benzyl 4-(allyloxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The compound features a piperidine ring, which is known for its bioactive properties, and an allyloxy group that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function .

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : Some studies suggest that piperidine derivatives can inhibit tumor growth in certain cancer models, highlighting their potential as anticancer agents .

- Neuroprotective Effects : The ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease.

Table 1: Summary of Biological Activities

Selected Research Findings

- Enzyme Inhibition Studies : A study demonstrated that this compound significantly inhibited AChE activity in vitro, suggesting its potential for enhancing cholinergic transmission.

- Anticancer Activity : In a series of in vivo experiments, derivatives with similar structures showed promising results in prolonging survival rates in mice with induced tumors, indicating a potential for further development as anticancer drugs .

- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic properties revealed favorable absorption characteristics, which are critical for therapeutic applications. The compound exhibited a reasonable half-life and bioavailability in preliminary animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.